

Griseofulvin-13C d3 protein binding studies

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Compound Focus: Griseofulvin-13C,d3

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Introduction to Griseofulvin-13C,d3

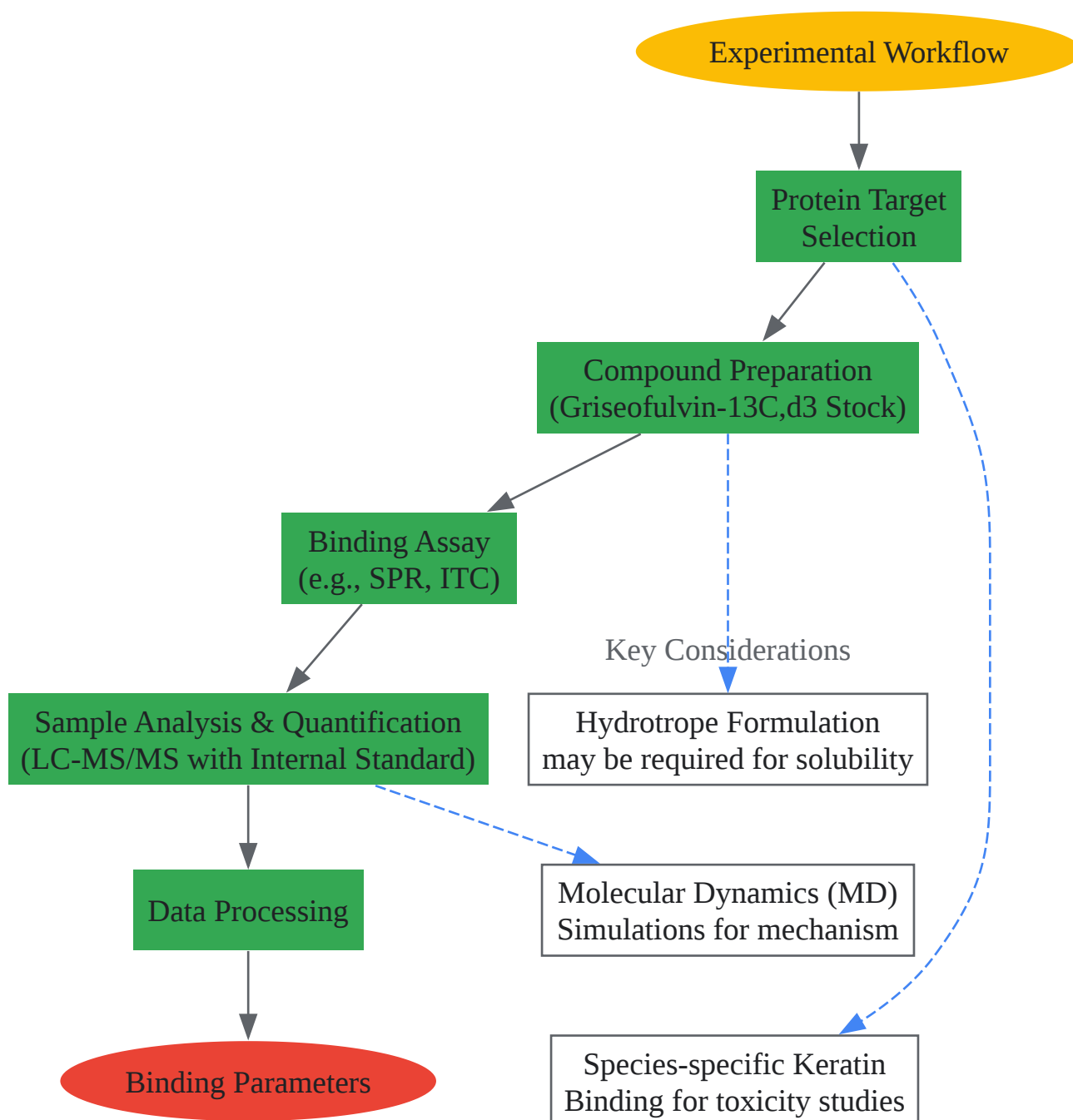
Griseofulvin-13C,d3 is a stable heavy-isotope labeled form of griseofulvin, where atoms of carbon-13 and deuterium replace their native isotopes [1]. Its primary application in research is as a **tracer or internal standard** for quantitative analysis using Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) [1]. The incorporation of heavy isotopes does not significantly alter the molecular structure or biological activity compared to the unlabeled compound, making it an ideal tool for precise measurement of the parent drug's behavior in complex biological systems [1].

Unlabeled griseofulvin, a fungistatic polyketide, has demonstrated interactions with several protein targets beyond its antifungal action, suggesting potential for drug repurposing [2]. Key targets include:

- **γ-Tubulin:** Binds to and disrupts centrosomal function, inhibiting the proliferation of cancer cells [3].
- **Keratin Intermediate Filaments (K8/K18):** This interaction is implicated in rare drug-induced hepatitis, with binding affinity differences between species potentially explaining varying severities of liver injury [2].
- **SARS-CoV-2 Proteins:** Molecular docking predicts good binding potential with the virus's main protease and spike protein receptor-binding domain (RBD) [2].
- **ACE2 Receptor:** May enhance the function of the human ACE2 receptor, which plays a role in vascular vasodilation and blood pressure regulation [2].

Experimental Protocol for Binding Analysis

The following workflow outlines a general experimental approach for studying **Griseofulvin-13C,d3** protein binding. Much of the methodology is inferred from studies on unlabeled griseofulvin, with the labeled compound serving a specific role in quantification.



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Materials and Reagents

- **Griseofulvin-13C,d3:** Procure from a commercial supplier (e.g., MedChemExpress, CAS No. 1329612-29-4). Confirm purity >95% by certificate of analysis [1].
- **Protein Targets:** Purified γ -tubulin, keratin 8/18 proteins, or other proteins of interest.
- **Solvents:** High-purity dimethyl sulfoxide (DMSO), methanol, acetonitrile.
- **Buffers:** Phosphate Buffered Saline (PBS) or other appropriate physiological buffer.
- **Hydrotrope Solution:** 100mM Sodium Cumene Sulfonate (SCS) in buffer to enhance griseofulvin solubility [3].

Step-by-Step Procedure

- **Compound Preparation:**
 - Prepare a 10mM stock solution of **Griseofulvin-13C,d3** in DMSO.
 - For binding assays, dilute the stock in an appropriate buffer. If solubility is poor, use a hydrotrope like SCS to formulate the drug. Studies show SCS clusters can encapsulate griseofulvin and release it upon interaction with the protein target [3].
 - Prepare a separate solution of unlabeled griseofulvin for competitive binding studies.
- **Binding Assay (using γ -tubulin as an example):**
 - **Molecular Dynamics (MD) Simulation Setup:** This is a computational method to study binding mechanisms.
 - Obtain the 3D structure of γ -tubulin from a protein data bank or via homology modeling.
 - Identify potential binding pockets, which for γ -tubulin are mainly formed by helices H8, H9 and strands S7, S8, S14 [3].
 - Dock **Griseofulvin-13C,d3** and the unlabeled drug into the binding pocket using docking software.
 - Run classical MD simulations (e.g., for 100 ns) in an aqueous solution with physiological ions to analyze the stability of the complex and the interactions (e.g., hydrophobic contacts) that drive binding [3].
 - **Experimental Validation with LC-MS Quantification:**
 - Incubate purified γ -tubulin with a known concentration of **Griseofulvin-13C,d3** in a suitable buffer.
 - Use techniques like equilibrium dialysis or ultrafiltration to separate protein-bound compounds from unbound ones.
 - Analyze the fractions using LC-MS/MS. **Griseofulvin-13C,d3** can serve as its own internal standard for highly accurate quantification of bound drug levels due to its distinct

mass shift [1].

- **Data Analysis:**

- From MD simulations, calculate binding free energies using methods like MM/PBSA or MM/GBSA. Analyze coordination numbers to confirm drug release from hydrotropes like SCS [3].
- For experimental data, use the quantified amounts to determine binding parameters (KD, Kon, Koff) by fitting the data to appropriate binding models (e.g., Langmuir isotherm).

Data Interpretation and Key Considerations

The table below summarizes key quantitative information and findings from the literature.

Table 1: Key Data and Findings for Griseofulvin Protein Binding Studies

Aspect	Details & Quantitative Data	Relevance to Griseofulvin-13C,d3
Compound Properties	Molecular Weight: 356.78 g/mol [1]. Formula: C16 ¹³ CH14D3ClO6 [1].	Serves as a tracer; provides distinct mass for detection via MS.
γ-Tubulin Binding	Binding driven by hydrophobic interactions with H8, H9 helices and S7, S8, S14 strands [3].	Binding mechanism is expected to be identical to unlabeled griseofulvin.
Keratin 8/18 Binding	Binding affinity (ΔG) ranges from -3.34 to -5.61 kcal mol⁻¹ [2]. Stronger binding to rodent K18 may explain species-specific liver toxicity [2].	Useful for designing toxicology studies on species-specific drug-induced hepatitis.
Solubility Enhancement	Hydrotrope Sodium Cumene Sulfonate (SCS) can encapsulate drug and facilitate delivery; coordination number analysis tracks release [3].	Critical protocol step. Use of SCS recommended for <i>in vitro</i> assays to overcome low aqueous solubility.

Discussion and Application Notes

- **Role of the Stable Isotope Label:** The primary advantage of **Griseofulvin-13C,d3** is its utility in **mass spectrometry-based quantification**. It allows researchers to spike samples as an internal standard to correct for analyte loss during preparation or ionization suppression in the MS source, leading to highly accurate pharmacokinetic and protein binding studies [1].
- **Overcoming Solubility Challenges:** Griseofulvin is highly hydrophobic. The use of hydrotropes like SCS is not merely a solubility aid; it can actively influence the binding process. Studies indicate that SCS can alter the binding sites of γ -tubulin and weaken drug-protein interactions, a factor that must be considered and controlled for in experimental design [3].
- **Future Research Directions:** The binding protocols for **Griseofulvin-13C,d3** can be applied to explore its repurposing potential. Molecular docking suggests promise against SARS-CoV-2 proteins [2], and its confirmed interaction with γ -tubulin and keratins opens avenues in oncology and toxicology research [2] [3].

I hope these detailed application notes provide a solid foundation for your research. Should you require further elaboration on any specific protocol section, please feel free to ask.

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